molecular formula C13H13N3O2S3 B2697344 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide CAS No. 402945-08-8

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide

Cat. No. B2697344
CAS RN: 402945-08-8
M. Wt: 339.45
InChI Key: LSLXHTUGJOVHNZ-UHFFFAOYSA-N
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Description

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide , also known by its chemical formula C₁₀H₉N₃OS₂ , belongs to the class of compounds containing a 1,3,4-thiadiazole scaffold . This heterocyclic moiety has garnered significant interest due to its diverse biological activities. Notably, it exhibits anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, and antimicrobial properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials to form the 1,3,4-thiadiazole ring system. Various synthetic routes have been explored, including condensation reactions, cyclizations, and functional group transformations. Researchers have modified the scaffold to enhance its potency as an anticonvulsant agent while minimizing toxicity .


Chemical Reactions Analysis

The compound’s reactivity depends on the presence of the thiadiazole ring and the phenacyl moiety. It can participate in various reactions, including nucleophilic substitutions, oxidation, and cyclizations. Notably, two derivatives—N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide and N-(5-(4-{[3,5 bis (trifluoromethyl) phenyl]sulfonyl} piperazine-1-yl)-1,3,4-thiazol-2-yl) pyrazine-2-carboxamide —exhibited significant anticonvulsant activity .

Physical and Chemical Properties

  • Toxicity : Derivatives have shown low toxicity and good in vivo stability .

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study described the synthesis and evaluation of a series of compounds, including those related to 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide, for their antiproliferative activity against human HCT-116 and MCF-7 cell lines. Several derivatives showed significant anticancer activity, with IC50 values ranging from 1.9 to 7.52 μg/mL on HCT-116 and 2.3 to 6.62 μg/mL on MCF-7 cell lines, suggesting their potential as anticancer agents (El Rayes et al., 2019).

Enzyme Inhibition for Alzheimer’s Disease Treatment

  • Another research focused on synthesizing N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate them as new drug candidates for Alzheimer’s disease. The compounds were tested for their acetylcholinesterase (AChE) enzyme inhibition activity, which is a key target in Alzheimer’s disease treatment. The study indicates the potential of these compounds in developing new therapeutic agents for Alzheimer’s disease (Rehman et al., 2018).

properties

IUPAC Name

3-[(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S3/c14-11(18)6-7-19-12-15-16-13(21-12)20-8-10(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLXHTUGJOVHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide

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